molecular formula C166H261N51O52S4 B1591339 Cholecystokinin CAS No. 9011-97-6

Cholecystokinin

Cat. No. B1591339
CAS RN: 9011-97-6
M. Wt: 3931 g/mol
InChI Key: QFLBZJPOIZFFJQ-UHFFFAOYSA-N
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Description

Cholecystokinin is a hormone produced in the small intestine. It plays a fundamental role in the digestive process. When fats and proteins enter the small intestine, cholecystokinin triggers the gallbladder and pancreas to contract. They deliver bile and enzymes to the duodenum to help break down the food for absorption .


Synthesis Analysis

Cholecystokinin is synthesized in small intestinal endocrine I-cells and cerebral neurons. It is also expressed in several endocrine glands (pituitary cells, thyroid C-cells, pancreatic islets, the adrenals, and the testes); in peripheral nerves; in cortical and medullary kidney cells; in cardial myocytes; and in cells of the immune system .


Molecular Structure Analysis

Cholecystokinin peptides are derived from proCCK with a C-terminal bioactive YMGWMDFamide sequence, in which the Y-residue is partly O-sulfated. The plasma forms are CCK-58, -33, -22, and -8, whereas the small CCK-8 and -5 are potent neurotransmitters .


Chemical Reactions Analysis

Cholecystokinin stimulates pancreatic enzyme secretion and growth, gallbladder contraction, and gut motility, satiety and inhibits acid secretion from the stomach. Moreover, they are major neurotransmitters in the brain and the periphery. CCK peptides also stimulate calcitonin, insulin, and glucagon secretion, and they may act as natriuretic peptides in the kidneys .


Physical And Chemical Properties Analysis

Cholecystokinin is a peptide hormone produced in the I-cells of the small intestine’s mucosal lining. It possesses a five amino acid sequence at the carboxyl terminus that is identical to that of gastrin .

Scientific Research Applications

Metabolic Physiology and Obesity Management

Cholecystokinin (CCK) plays a crucial role in metabolic physiology and maintaining normal nutritional status. It is particularly significant in appetite control, highlighting its potential in the prevention and management of obesity, a leading cause of morbidity and mortality. Despite clinical trials with full agonists of the type 1 cholecystokinin receptor being unsuccessful in treating obesity, research continues into alternative pharmacological strategies, such as developing biased agonists and allosteric modulators. Elevated cellular cholesterol levels can disrupt the normal functioning of the type 1 cholecystokinin receptor, offering a molecular basis for pharmacological interventions in obesity management (Miller et al., 2021).

Modulation of Pain and Anxiety

CCK modulates pain and anxiety in brain regions like the midbrain periaqueductal gray (PAG). Studies show that cholecystokinin can influence neuronal actions in the PAG, potentially affecting opioid and cannabinoid modulation of pain and anxiety. This suggests a complex interaction between CCK and various neurotransmitters in brain structures responsible for pain and emotional responses (Mitchell et al., 2011).

Role in Neuronal Circuits and Behavior

CCK is a widely distributed neuropeptide in the brain and is involved in the regulation of intrinsic neuronal excitability and synaptic transmission in a cell-type-specific manner. It acts as a molecular switch in neuronal networks and is implicated in neuropsychiatric and neurological disorders, such as panic attacks and epilepsy (Lee & Soltesz, 2011).

Influence on Aggressive Behavior

CCK is associated with the pathophysiology of psychiatric disorders, including its role in negative affective emotions, aversive reactions, antisocial behaviors, and memories. The involvement of CCK in aggressive behavior and its potential applications in treating mood and anxiety disorders are highlighted in various studies (Katsouni et al., 2013).

Therapeutic Potential in Treating Neurological Disorders

CCK has significant therapeutic potential in treating various clinical syndromes, primarily through its interactions with CCK1 and CCK2 receptors. These receptors are involved in numerous physiological functions and have been identified as targets for drug development aimed at treating disorders like Alzheimer's disease, as CCK levels may reflect compensatory protection against AD pathology (Plagman et al., 2019).

Safety And Hazards

Cholecystokinin is normally an endogenous hormone but is available commercially for diagnostic processes and replacement in pancreatic insufficiency. It has been studied for weight management regimens. It is also being investigated for possible antipsychotic properties, owing to its effect on CCK receptors in the brain .

Future Directions

Understanding the biochemistry and signaling pathways of cholecystokinin opens avenues for potential therapeutic interventions. Modulating cholecystokinin receptor activity or levels of the hormone itself may have therapeutic implications for conditions such as gallbladder disorders, eating disorders, and psychiatric conditions .

properties

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-2-(4-sulfooxyphenyl)acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C166H261N51O52S4/c1-15-84(9)130(159(261)211-116(78-220)154(256)206-110(68-125(227)228)150(252)191-97(38-27-54-182-165(176)177)139(241)205-112(70-127(231)232)152(254)215-132(88-42-44-91(45-43-88)269-273(266,267)268)161(263)197-100(48-58-270-12)135(237)185-75-124(226)190-106(64-89-72-184-94-35-21-20-33-92(89)94)146(248)195-101(49-59-271-13)141(243)204-111(69-126(229)230)151(253)198-103(133(173)235)63-87-31-18-17-19-32-87)213-143(245)98(39-28-55-183-166(178)179)192-147(249)107(65-90-73-180-80-187-90)201-153(255)115(77-219)210-157(259)119-41-30-57-217(119)163(265)113(71-128(233)234)207-145(247)105(62-82(5)6)200-149(251)109(67-122(172)224)203-140(242)99(46-47-120(170)222)193-144(246)104(61-81(3)4)199-148(250)108(66-121(171)223)202-138(240)96(36-23-25-52-168)196-158(260)129(83(7)8)212-160(262)131(85(10)16-2)214-155(257)117(79-221)208-142(244)102(50-60-272-14)194-137(239)95(37-26-53-181-164(174)175)189-123(225)74-186-136(238)114(76-218)209-156(258)118-40-29-56-216(118)162(264)86(11)188-134(236)93(169)34-22-24-51-167/h17-21,31-33,35,42-45,72-73,80-86,93,95-119,129-132,184,218-221H,15-16,22-30,34,36-41,46-71,74-79,167-169H2,1-14H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,235)(H,180,187)(H,185,237)(H,186,238)(H,188,236)(H,189,225)(H,190,226)(H,191,252)(H,192,249)(H,193,246)(H,194,239)(H,195,248)(H,196,260)(H,197,263)(H,198,253)(H,199,250)(H,200,251)(H,201,255)(H,202,240)(H,203,242)(H,204,243)(H,205,241)(H,206,256)(H,207,247)(H,208,244)(H,209,258)(H,210,259)(H,211,261)(H,212,262)(H,213,245)(H,214,257)(H,215,254)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H4,174,175,181)(H4,176,177,182)(H4,178,179,183)(H,266,267,268)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLBZJPOIZFFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C166H261N51O52S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3931 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

not water soluble
Record name Cholecystokinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Cholecystokinin (CCK) is a peptide hormone discovered in the small intestine. Together with secretin and gastrin, CCK constitutes the classical gut hormone triad. In addition to gallbladder contraction, CCK also regulates pancreatic enzyme secretion and growth, intestinal motility, satiety signaling and the inhibition of gastric acid secretion. CCK is, however, also a transmitter in central and intestinal neurons. Notably, CCK is the most ubiquitously found neuropeptide in the human brain. Owing to difficulties in developing accurate assays for the hormone, knowledge about CCK secretion in disease is limited. Available data indicate, however, that proCCK is expressed in certain malignant neuroendocrine tumors and sarcomas, whereas the secretion of CCK is affected in celiac disease and the eating disorder bulimia nervosa. Stimulation with exogenous CCK has proved this protein useful in diagnostic imaging of gallbladder and pancreatic diseases, as well as testing of medullary thyroid carcinomas. Cholecystokinin, a natural polypeptide which is formed in the amine precursor uptake and decarboxylation (APUD) cells of the proximal mucosa of the small intestine, promotes contraction of the gallbladder muscle, resulting in the reduction of gallbladder size and the expression of bile. Cholecystokinin stimulates secretion of pancreatic digestive enzymes and secretion from the glands of Brunner. CCK is composed of a five amino acid sequence at the carboxyl terminus that is identical to that of gastrin. The carboxyl terminus confers the biologic activity of CCK; as a result, gastrin has CCK-mimicking activity and CCK has gastrin-mimicking activity. The amino acid sequence similarity has made the creation of assays for CCK cumbersome, due to the fact that antibodies specific for the biologically active portion the molecule often cross-react with gastrin. This hormone circulates in the blood at concentrations 10 to 100 times greater than that of CCK.
Record name Cholecystokinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cholecystokinin

CAS RN

9011-97-6
Record name Cecekin vitrum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholecystokinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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